molecular formula C14H13NO2 B1527744 2'-Amino-5-methyl-biphenyl-3-carboxylic acid CAS No. 885278-11-5

2'-Amino-5-methyl-biphenyl-3-carboxylic acid

Cat. No.: B1527744
CAS No.: 885278-11-5
M. Wt: 227.26 g/mol
InChI Key: QYZKZIUHECASJD-UHFFFAOYSA-N
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Description

2’-Amino-5-methyl-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H13NO2 It is a biphenyl derivative, characterized by the presence of an amino group at the 2’ position, a methyl group at the 5 position, and a carboxylic acid group at the 3 position

Preparation Methods

The synthesis of 2’-Amino-5-methyl-biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting biphenyl compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2’-Amino-5-methyl-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens.

Scientific Research Applications

2’-Amino-5-methyl-biphenyl-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding due to its structural properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2’-Amino-5-methyl-biphenyl-3-carboxylic acid can be compared with similar compounds such as:

    2-Amino-5-chloro-3-methylbenzoic acid: This compound has a chlorine atom instead of a biphenyl structure, which affects its reactivity and applications.

    2-Amino-5-methylbenzoic acid: Lacks the biphenyl structure, resulting in different chemical properties and uses.

    3-Amino-4-methylbenzoic acid: The position of the amino and methyl groups differs, leading to variations in chemical behavior and applications.

The uniqueness of 2’-Amino-5-methyl-biphenyl-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-aminophenyl)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-6-10(8-11(7-9)14(16)17)12-4-2-3-5-13(12)15/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKZIUHECASJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695833
Record name 2'-Amino-5-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-11-5
Record name 2'-Amino-5-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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